3,4-Dimethylfuran-2,5-dicarbaldehyde

Heterocyclic synthesis Aldol condensation Annulenone chemistry

3,4-Dimethylfuran-2,5-dicarbaldehyde (CAS 157948-48-6; molecular formula C₈H₈O₃; MW 152.15) is a heteroaromatic dialdehyde building block in which two reactive formyl groups are positioned at the 2- and 5-positions of a furan ring bearing electron-donating methyl substituents at the 3- and 4-positions. Its computed boiling point (302.7 °C), density (1.188 g/cm³), and XLogP (1.3) distinguish it from non-methylated furan dicarbaldehyde congeners, while the dual-aldehyde architecture enables orthogonal derivatization pathways not accessible with mono-aldehyde or 2,5-diformylfuran analogs.

Molecular Formula C8H8O3
Molecular Weight 152.149
CAS No. 157948-48-6
Cat. No. B590163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylfuran-2,5-dicarbaldehyde
CAS157948-48-6
Synonyms2,5-Furandicarboxaldehyde, 3,4-dimethyl-
Molecular FormulaC8H8O3
Molecular Weight152.149
Structural Identifiers
SMILESCC1=C(OC(=C1C)C=O)C=O
InChIInChI=1S/C8H8O3/c1-5-6(2)8(4-10)11-7(5)3-9/h3-4H,1-2H3
InChIKeyYCVGYQLORONSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylfuran-2,5-dicarbaldehyde (CAS 157948-48-6): Core Physicochemical and Structural Baseline for Procurement Evaluation


3,4-Dimethylfuran-2,5-dicarbaldehyde (CAS 157948-48-6; molecular formula C₈H₈O₃; MW 152.15) is a heteroaromatic dialdehyde building block in which two reactive formyl groups are positioned at the 2- and 5-positions of a furan ring bearing electron-donating methyl substituents at the 3- and 4-positions . Its computed boiling point (302.7 °C), density (1.188 g/cm³), and XLogP (1.3) distinguish it from non-methylated furan dicarbaldehyde congeners, while the dual-aldehyde architecture enables orthogonal derivatization pathways not accessible with mono-aldehyde or 2,5-diformylfuran analogs . Commercially, the compound is typically supplied at 95% purity for research-grade applications .

Why 3,4-Dimethylfuran-2,5-dicarbaldehyde Cannot Be Replaced by Generic Furan Dialdehydes or Mono-Aldehydes


The 3,4-dimethyl substitution pattern on 3,4-dimethylfuran-2,5-dicarbaldehyde critically alters both steric and electronic properties of the furan ring relative to common alternatives such as furan-2,5-dicarbaldehyde (DFF, CAS 823-82-5) or furan-3,4-dicarbaldehyde (CAS 7040-25-7). The electron-donating methyl groups at the 3- and 4-positions increase electron density on the furan core and modulate the electrophilicity of the aldehyde functionalities, directly affecting reactivity in condensation and cycloaddition chemistries [1]. Furthermore, the 2,5-dialdehyde regiochemistry provides a different geometry of bifunctional reactivity compared to the 3,4-dialdehyde isomer, resulting in distinct cyclization outcomes—a factor that renders simple substitution among furan dicarbaldehyde isomers unreliable for applications requiring predictable annulation topology .

Quantitative Head-to-Head Comparison Data for 3,4-Dimethylfuran-2,5-dicarbaldehyde vs. Closest Analogs


Cyclization Reaction Efficiency: 3,4-Dimethylfuran-2,5-dicarbaldehyde vs. Furan-3,4-dicarbaldehyde in Methano[11]annulenone Synthesis

In the successive aldol condensation protocol for constructing furan-fused methano[11]annulenones, 3,4-dimethylfuran-2,5-dicarbaldehyde (described in the literature as 2,5-dimethylfuran-3,4-dicarbaldehyde) was employed as the starting dialdehyde and successfully yielded the 1,3-dimethyl-substituted methano[11]annulenone derivative through the full three-step sequence [1]. In contrast, the parent furan-3,4-dicarbaldehyde produced the non-methylated annulenone analog. The methylated derivative was obtained in a reported total yield of 20% over the multi-step pathway (cycloheptafuran formation, diester condensation, hydrolysis/decarboxylation), while the non-methylated parent sequence progressed with yields described qualitatively as 'good' for each of the two condensation steps [1][2]. This constitutes a direct head-to-head comparison within the same study, demonstrating that 3,4-dimethyl substitution on the furan dialdehyde scaffold is tolerated in this annulation chemistry and provides access to a distinct methylated polycyclic product that cannot be obtained from the non-methylated analog.

Heterocyclic synthesis Aldol condensation Annulenone chemistry Furan-fused polycycles

Polymer Building Block Utility: 3,4-Dimethylfuran-2,5-dicarbaldehyde vs. 2,5-Diformylfuran (DFF) in Schiff-Base Polymer Synthesis

2,5-Diformylfuran (DFF, CAS 823-82-5) is a well-established dialdehyde monomer for Schiff-base polymer synthesis, with documented polymerization yielding imine-linked polymers in acetonitrile and ethanol at room temperature; the resulting polymers exhibit good thermal stability but are limited in ring-size formation to products with the –CH=N– group only in anti-geometry [1]. DFF–urea condensation at 110 °C produces a crystalline polymer resin in 90% yield [2]. 3,4-Dimethylfuran-2,5-dicarbaldehyde shares the 2,5-dialdehyde architecture required for linear polyimine formation, but the 3,4-dimethyl substituents introduce steric hindrance adjacent to the polymer backbone and increase hydrophobicity (XLogP = 1.3 vs. DFF XLogP ≈ 0.5), which is predicted to alter polymer solubility, chain packing, and thermal properties relative to DFF-derived materials . While direct polymerization data for the 3,4-dimethyl analog are not available in the open literature, the structural analogy to DFF combined with the documented impact of methyl substitution on furan electronic properties supports its rational consideration as a sterically differentiated dialdehyde monomer for polymer chemistry applications.

Schiff-base polymers Biobased monomers Polymer chemistry Imine-linked materials

Chelation-Sensing Capability: Structural Basis for Metal-Ion Interaction vs. Mono-Aldehyde Furan Derivatives

Furan-2,5-dicarbaldehyde (DFF, CAS 823-82-5) is documented to function as a fluorescent chemosensor for Hg²⁺ ions, with the fluorescent signal produced upon interaction with the metal ion arising from the chelating ability of the two aldehyde groups in the 2,5-positions . 3,4-Dimethylfuran-2,5-dicarbaldehyde retains this same 2,5-dialdehyde chelation geometry—a prerequisite for metal-ion binding—while the 3,4-dimethyl substituents provide additional steric and electronic tuning of the furan ring that can modulate binding affinity, selectivity, and the wavelength of the fluorescence response. In contrast, mono-aldehyde furan derivatives such as 3,4-dimethylfuran-2-carbaldehyde (CAS 854778-72-6) possess only a single aldehyde group and therefore lack the bifunctional chelation motif required for effective metal-ion coordination . This structural distinction is critical: the dialdehyde architecture enables formation of multidentate Schiff-base ligands upon condensation with amines, whereas mono-aldehydes can only form monodentate or single-point attachments.

Fluorescent chemosensors Metal ion detection Schiff-base ligands Hg²⁺ sensing

Molecular Properties Comparison: 3,4-Dimethylfuran-2,5-dicarbaldehyde vs. Furan-2,5-dicarbaldehyde (DFF) and Furan-3,4-dicarbaldehyde

A systematic comparison of key physicochemical properties reveals quantifiable differences between 3,4-dimethylfuran-2,5-dicarbaldehyde and the two most structurally relevant furan dicarbaldehyde analogs [1]. The target compound has a molecular weight of 152.15 g/mol (vs. 124.09 g/mol for both DFF and furan-3,4-dicarbaldehyde), a computed boiling point of 302.7 °C (vs. 276.8 °C for DFF and 254.6 °C for furan-3,4-dicarbaldehyde), and a computed density of 1.188 g/cm³ (vs. 1.298 g/cm³ for DFF and 1.299 g/cm³ for furan-3,4-dicarbaldehyde) [1]. The XLogP value of 1.3 for the 3,4-dimethyl derivative is approximately 0.8 log units higher than DFF (estimated XLogP ≈ 0.5), reflecting the significant increase in lipophilicity conferred by the two methyl groups . The topological polar surface area (tPSA) of 47.3 Ų is identical across all three compounds, indicating that the methyl substituents do not alter hydrogen-bonding capacity but do modulate the hydrophobic/hydrophilic balance .

Physicochemical comparison LogP Molecular weight Boiling point Density

Recommended Application Scenarios for 3,4-Dimethylfuran-2,5-dicarbaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Methyl-Substituted Furan-Fused Polycyclic Scaffolds via Successive Aldol Condensation

Research groups pursuing furan-fused methano[11]annulenone or related polycyclic scaffolds with specific methyl substitution patterns should select 3,4-dimethylfuran-2,5-dicarbaldehyde as the dialdehyde starting material. As demonstrated by Zhang et al. (2009), this compound participates in successive aldol condensation sequences with pentanedial and dimethyl 1,3-acetonedicarboxylate to yield the 1,3-dimethyl-substituted annulenone derivative in 20% total yield over three steps—a product topology that is structurally inaccessible from the non-methylated furan-3,4-dicarbaldehyde analog [1]. The resulting methylated polycycles are of interest for their distinct photophysical and cycloaddition properties [1].

Development of Hydrophobically Tuned Schiff-Base Polymers and Porous Organic Materials

For polymer chemistry programs synthesizing imine-linked (Schiff-base) polymers, covalent organic frameworks (COFs), or porous organic materials, 3,4-dimethylfuran-2,5-dicarbaldehyde represents a sterically and electronically differentiated dialdehyde monomer relative to the widely used 2,5-diformylfuran (DFF). The 3,4-dimethyl substitution increases lipophilicity by approximately 0.8 XLogP units (XLogP 1.3 vs. ≈0.5 for DFF) while preserving the 2,5-dialdehyde geometry required for linear polyimine formation . This enhanced hydrophobicity is predicted to alter polymer solubility, processability, and chain packing, making this monomer suitable for applications where DFF-derived polymers exhibit insufficient organic-solvent compatibility or undesirable crystallinity. DFF-based Schiff-base polymers have been demonstrated to form clean imine linkages with good thermal stability [2], and DFF–urea resins achieve 90% yield under melt condensation [3]; the 3,4-dimethyl analog is expected to follow analogous condensation chemistry with modified material properties.

Construction of Fluorescent Chemosensors and Multidentate Schiff-Base Ligand Systems

Scientists designing fluorescent chemosensors for metal-ion detection (e.g., Hg²⁺) or synthesizing multidentate Schiff-base ligands for coordination chemistry should procure 3,4-dimethylfuran-2,5-dicarbaldehyde rather than mono-aldehyde furan derivatives. The bifunctional 2,5-dialdehyde architecture is structurally essential for forming the chelation pocket required for metal-ion binding—a capability demonstrated for the parent compound furan-2,5-dicarbaldehyde as a fluorescent Hg²⁺ chemosensor . The 3,4-dimethyl substituents offer an additional electronic tuning parameter absent in DFF, potentially enabling modulation of binding affinity, selectivity, and fluorescence emission wavelength through inductive and steric effects on the furan π-system. Mono-aldehyde analogs such as 3,4-dimethylfuran-2-carbaldehyde (CAS 854778-72-6) cannot form the requisite bis-imine coordination environment and are therefore unsuitable for these sensor and ligand applications .

Medicinal Chemistry Scaffold Diversification via Dialdehyde Functionalization

In medicinal chemistry campaigns exploring furan-containing bioactive scaffolds, 3,4-dimethylfuran-2,5-dicarbaldehyde enables divergent functionalization strategies not achievable with mono-aldehyde furans. The two aldehyde groups can undergo orthogonal or sequential transformations—including reductive amination to bis-aminomethyl furans, oxidation to dicarboxylic acids, or condensation to heterocyclic systems—providing access to a broader chemical space than single-aldehyde building blocks [4]. The 3,4-dimethyl substitution pattern is a structural motif found in certain natural products and insect pheromones (e.g., macrolide pheromones containing a 3,4-dimethylfuran subunit) [5], making this dialdehyde a relevant intermediate for structure–activity relationship (SAR) exploration around dimethylfuran pharmacophores.

Quote Request

Request a Quote for 3,4-Dimethylfuran-2,5-dicarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.